Nocardicin C
Description
Properties
CAS No. |
59511-12-5 |
|---|---|
Molecular Formula |
C23H26N4O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-amino-4-[4-[1-amino-2-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34) |
InChI Key |
CWTCWGGPTVMMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
This compound and isothis compound are stereoisomers differing at the C-9′ position of the homoseryl side chain. This epimerization is catalyzed by NocJ, which converts this compound to isothis compound (and vice versa) during biosynthesis .
- Enzymatic Regulation: Deletion of nocJ halts Nocardicin A production but retains isonocardicin A, highlighting the critical role of stereochemistry in bioactivity .
Comparison with Nocardicin A and Nocardicin G
Structural Features
*Exact molecular weights for this compound and G are inferred from biosynthetic studies .
Broader Comparison with Other β-Lactams
Monocyclic vs. Bicyclic β-Lactams
Mechanistic Insights
- NRPS Domains: The β-lactam ring in this compound is formed by the NRPS condensation domain NocB-C5, which generates an α,β-unsaturated thioester intermediate . This mechanism contrasts with fungal β-lactam synthases (e.g., isopenicillin N synthase) .
Research Findings and Implications
- Epimerase Activity: NocJ represents a new class of PLP-dependent epimerases critical for nocardicin bioactivity .
- Resistance Mechanisms: The monocyclic structure of this compound/A confers partial resistance to β-lactamases, though less than synthetic analogs like aztreonam .
- Unresolved Questions: The exact timing of oxidation steps (C-9′ inversion vs. oxime formation) in this compound/A biosynthesis remains unclear .
Q & A
Q. What are the key structural and biosynthetic features of nocardicin C that distinguish it from other β-lactam antibiotics?
this compound is structurally characterized by a tripeptide backbone derived from two units of p-hydroxy-L-phenylglycine (L-pHPG) and one unit of L-Ser, assembled via nonribosomal peptide synthetases (NRPSs) NocA and NocB . Unlike classical β-lactams, its monocyclic structure lacks the fused ring system, which impacts its antibacterial activity and stability. Biosynthetically, the NRPS system involves five modules across NocA and NocB, forming a pentapeptide precursor that is later truncated to the tripeptide core .
Q. What experimental methodologies are commonly employed to analyze this compound production and structural modifications?
High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA)-based mobile phases is standard for detecting this compound and related metabolites. Gradient elution (e.g., 94:6 to 60:40 aqueous:organic phase over 40 minutes) and UV detection at 272 nm enable precise quantification . For biosynthetic studies, heterologous expression of NRPS modules and ATP/PPi exchange assays are critical for validating substrate specificities of adenylation (A) domains .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity predictions for adenylation domains (e.g., A2) in this compound biosynthesis?
Discrepancies arise when bioinformatic tools (e.g., NRPSpredictor2) fail to align with experimental ATP/PPi exchange data. For A2, low-confidence predictions (e.g., L-Arg or L-Orn) require combinatorial approaches:
- In vitro assays : Use purified A2 domains with candidate amino acids (e.g., L-Arg, L-Orn) and measure PPi release .
- Gene knockout studies : Delete A2 in N. uniformis and analyze intermediates via LC-MS to infer substrate incorporation .
- Structural modeling : Compare A2 active-site residues with known NRPS structures to identify binding pocket constraints .
Q. What experimental evidence supports the hypothesis of a pentapeptide precursor in this compound biosynthesis, and how does this reconcile with the final tripeptide structure?
In vivo mutagenesis of all five NRPS modules (NocA and NocB) abolished this compound production, confirming their indispensability . This implies a pentapeptide intermediate, which undergoes enzymatic truncation. Proposed mechanisms include:
- Post-assembly modification : Hydrolysis or oxidative cleavage by unidentified tailoring enzymes.
- Dual-function NRPS domains : A thioesterase (TE) domain in NocB may catalyze selective release of the tripeptide . Current gaps include identifying the truncation enzymes and characterizing their kinetics.
Q. How can researchers optimize heterologous expression systems to study this compound biosynthesis in non-native hosts?
Challenges include poor solubility of NRPS modules and missing chaperones (e.g., MbtH-like proteins). Methodological solutions:
- Co-expression of MbtH : Enhances adenylation domain activity, as shown in E. coli systems .
- Modular cloning : Split NRPS genes into smaller operons to reduce metabolic burden .
- Inducible promoters : Use T7 or arabinose-inducible systems to control timing of enzyme expression .
- LC-MS monitoring : Track intermediates in real-time to troubleshoot bottlenecks .
Q. What role does the this compound-9′ isomerase play in stereochemical configuration, and how can its activity be quantified?
The isomerase (likely encoded by nocL) mediates epimerization at the C-9′ position, critical for bioactivity. To quantify activity:
- Chiral HPLC : Separate enantiomers using a chiral stationary phase and compare peak ratios .
- Isotope labeling : Feed -L-Ser to cultures and track label incorporation via NMR .
- Enzyme kinetics : Purify recombinant isomerase and measure with synthetic substrates .
Methodological Guidance for Experimental Design
Q. How should researchers design mutagenesis experiments to probe NRPS module function in this compound biosynthesis?
- Targeted mutagenesis : Replace active-site residues (e.g., Asp in A3 domain) with Ala to disrupt substrate activation .
- Complementation assays : Introduce wild-type genes in trans to rescue this compound production in knockout strains .
- Multi-omics integration : Pair mutagenesis with transcriptomics/proteomics to identify compensatory pathways .
Q. What statistical and reproducibility criteria are essential when reporting HPLC or LC-MS data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
